REACTION_CXSMILES
|
[CH2:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH2:8]([CH:10]1[O:12][CH2:11]1)Cl.[OH-].[Na+]>[Sn](F)F>[CH2:8]([O:7][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH:10]1[O:12][CH2:11]1 |f:2.3|
|
Name
|
|
Quantity
|
102.18 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)O
|
Name
|
tin difluoride
|
Quantity
|
3.14 g
|
Type
|
catalyst
|
Smiles
|
[Sn](F)F
|
Name
|
|
Quantity
|
86.26 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
with efficient stirring over 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reactor equipped with stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
slowly rises to about 125° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to 55° C.
|
Type
|
STIRRING
|
Details
|
After stirring for 6 hours at 55° C.
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the suspension is filtered
|
Type
|
WASH
|
Details
|
the filtrate is washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with 2×100 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate is freed from solvent on a rotary evaporator under vacuum (bath temperature 50° C.)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1CO1)OCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 142.7 g | |
YIELD: PERCENTYIELD | 90.2% | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |